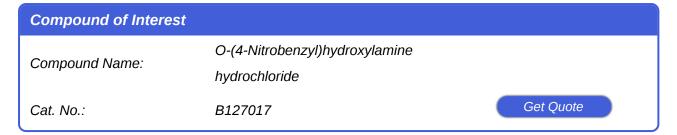


# An In-depth Technical Guide to O-(4-Nitrobenzyl)hydroxylamine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and experimental considerations for **O-(4-Nitrobenzyl)hydroxylamine hydrochloride**, a key reagent in synthetic organic chemistry and drug discovery.

## **Core Physicochemical Data**

**O-(4-Nitrobenzyl)hydroxylamine hydrochloride** is a white to pale yellow crystalline powder utilized primarily as a precursor in the synthesis of N-protected amino acids.[1] Its key quantitative properties are summarized below for easy reference.



Property	Value	Reference
Molecular Weight	204.61 g/mol	[1][2][3]
CAS Number	2086-26-2	[1][2]
Chemical Formula	C7H9CIN2O3	[2]
Melting Point	~210-215 °C (decomposes)	[1][3]
Synonyms	4-Nitrobenzyloxyamine hydrochloride, p- Nitrobenzyloxyamine hydrochloride	[3][4]

## **Synthetic Applications and Experimental Protocols**

The principal application of **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** lies in its role as a reagent for the preparation of N-(4-nitrobenzyloxy)-amino acids. These protected amino acid derivatives are valuable intermediates in the unambiguous synthesis of N-hydroxypeptides, which are of interest in drug development due to their potential biological activities.

## Experimental Protocol: Synthesis of N-(4-nitrobenzyloxy)-amino Acids

This protocol outlines a general procedure for the reaction of **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** with an  $\alpha$ -amino acid to yield the corresponding N-(4-nitrobenzyloxy)-amino acid.

#### Materials:

- O-(4-Nitrobenzyl)hydroxylamine hydrochloride
- The desired α-amino acid
- An appropriate solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or ethanol)
- A base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like triethylamine)



- Hydrochloric acid (for acidification)
- Ethyl acetate or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

#### Procedure:

- Dissolution: Dissolve the α-amino acid in an aqueous solution of the chosen base. The amount of base should be sufficient to neutralize the amino acid's carboxyl group and the hydrochloride of the hydroxylamine derivative.
- Addition of Reagent: In a separate flask, dissolve O-(4-Nitrobenzyl)hydroxylamine hydrochloride in the organic solvent.
- Reaction: Slowly add the solution of O-(4-Nitrobenzyl)hydroxylamine hydrochloride to the stirred solution of the amino acid salt at room temperature.
- Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thinlayer chromatography (TLC), to determine the consumption of the starting materials. The reaction may take several hours to reach completion.
- Work-up:
  - Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
  - Cool the remaining aqueous solution in an ice bath and acidify it to a pH of approximately
     2-3 with dilute hydrochloric acid. This will precipitate the N-(4-nitrobenzyloxy)-amino acid product.
- Extraction: Extract the product from the aqueous solution using a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery.



- Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude N-(4-nitrobenzyloxy)-amino acid can be further purified by recrystallization from an appropriate solvent system.

### **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the synthesis of N-(4-nitrobenzyloxy)-amino acids.



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Synthesis of N-(4-nitrobenzyloxy)-amino acids workflow.

### Signaling Pathways and Biological Relevance

Direct involvement of **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** in specific signaling pathways has not been documented, as it is primarily a synthetic reagent. However, the resulting N-hydroxypeptides, synthesized from N-(4-nitrobenzyloxy)-amino acids, may be designed to interact with various biological targets. For instance, hydroxamic acid derivatives, which are structurally related, are known inhibitors of metalloproteinases, a class of enzymes involved in numerous physiological and pathological processes, including cancer metastasis and inflammation. The 4-nitrobenzyl protecting group is typically removed in a subsequent synthetic step to yield the final, biologically active compound. Therefore, the relevance of **O-(4-Nitrobenzyl)hydroxylamine hydrochloride** to signaling pathways is indirect, through the molecules it helps to create.



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